Lipophilicity Differential: 2-Chloro vs. 2-Amino Analog (PhIP) — XLogP Advantage of 1.3 Log Units
The target compound exhibits an XLogP of 3.5, compared to approximately 2.2 for the 2-amino analog PhIP (CAS 105650-23-5), a difference of +1.3 log units [1][2]. This elevated lipophilicity is a direct consequence of replacing the polar, hydrogen-bond-donating 2-amino group with a hydrophobic chlorine atom. In the context of CNS drug discovery, where optimal XLogP typically ranges from 2 to 4, the 2-chloro derivative resides in a more favorable permeability window than the more polar 2-amino or 2-hydroxy (LogP 2.34) analogs .
| Evidence Dimension | Calculated partition coefficient (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 3.5 (PubChem); LogP = 3.29 (Chemsrc) |
| Comparator Or Baseline | PhIP (2-amino analog, CAS 105650-23-5): XLogP ≈ 2.2; 2-Hydroxy analog (CAS 120889-04-5): LogP = 2.34 |
| Quantified Difference | ΔXLogP = +1.3 vs. PhIP; ΔLogP = +0.95 vs. 2-hydroxy analog |
| Conditions | Computed values from PubChem XLogP3 algorithm and Chemsrc database |
Why This Matters
For medicinal chemistry teams selecting building blocks for CNS-targeted library synthesis, the 2-chloro compound's XLogP of 3.5 places it within the optimal CNS drug space, whereas the more polar 2-amino (XLogP 2.2) and 2-hydroxy (LogP 2.34) analogs fall below the typically preferred lower bound, potentially compromising passive blood–brain barrier permeability.
- [1] PubChem Compound Summary CID 4525303. XLogP3 = 3.5. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] DrugMap IDRBLab. PhIP (CAS 105650-23-5): Topological Polar Surface Area (XLogP) = 2.2. Accessed May 2026. View Source
